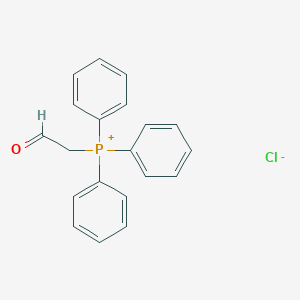

甲酰甲基三苯基膦氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Formylmethyl)triphenylphosphonium chloride is a chemical compound that is part of a broader class of triphenylphosphonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of ylides and as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds involves reactions with different reagents. For instance, phosphonium-ylides react with tetramethylformamidinium chloride to form enamine phosphonium chlorides and formic orthoamide . Another synthesis method includes the reaction of zirconium tetrachloride with triphenylalkylphosphonium chlorides in acetonitrile, which leads to the formation of triphenylbut-2-enyl- and triphenylmetoxymethylphosphonium hexachlorozirconates . Additionally, triphenyl(trichlormethyl) phosphonium chloride can react with tertiary phosphanes to produce salts with a PCP skeleton . A specific synthesis route for a related compound, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, involves the use of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts is characterized by the presence of a phosphorus atom with a distorted tetrahedral coordination. In the case of triphenylalkylphosphonium hexachlorozirconates, the phosphorus atoms have bond angles ranging from 107.01(4)° to 114.10(6)°, and the P-C bonds are between 1.790(14) and 1.865(14) Å . The structural organization in crystals is influenced by hydrogen bonds between chlorine atoms of the anion and hydrogens of phenyl and alkyl groups of the cations .

Chemical Reactions Analysis

Triphenylphosphonium salts undergo various chemical reactions. For example, enamine phosphonium chlorides can be treated with acids and bases to form formyl ylides . Phosphaallene ylide, another reaction product, can react with water to yield phosphane oxide and with methyl iodide to form stereospecific products . The reaction of triphenyl(trichlormethyl) phosphonium chloride with tertiary phosphanes leads to the formation of salts with different substituents, showcasing the versatility of these compounds in creating a variety of structures .

Physical and Chemical Properties Analysis

The physical properties of triphenylphosphonium salts can be deduced from their crystal structures and spectroscopic data. For instance, the calculated densities for triphenylalkylphosphonium hexachlorozirconates are 1.355 g/cm³ and 1.466 g/cm³ . The IR spectra of these compounds show intensive bands corresponding to the valence vibrations of the CAr-H and the CAr-CAr bonds . The NMR spectroscopy reveals splitting of carbon atoms signals due to the presence of ^13C – ^31P coupling, with SSCC for carbon atoms directly connected with phosphorus being about 48–85 Hz .

科学研究应用

有机合成

甲酰甲基三苯基膦氯化物是一种用途广泛的有机合成试剂。它特别适用于:

- 叠氮化反应制备α-叠氮醇 .

- 分子内[4 + 3]环加成反应,这对构建七元环至关重要 .

- 作为制备前药(如(2-羟基氨基-乙烯基)-三苯基-鏻(HVTP))的反应物,该前药可以抑制过氧化物酶的活性并诱导细胞凋亡 .

药物化学

在药物化学中,该化合物在治疗剂的开发中显示出潜力,方法是:

分析化学

在分析化学领域,甲酰甲基三苯基膦氯化物由于其明确的性质和在各种条件下的稳定性,可以用作各种分析方法中的标准品或参照化合物 .

高分子科学

该化合物在高分子科学中也有应用,特别是在:

材料科学

在材料科学中,甲酰甲基三苯基膦氯化物有助于:

环境科学

虽然没有直接提到环境科学中的具体应用,但该化合物在其他化学物质合成中的作用表明,它可能参与影响环境技术或污染控制策略的过程 .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection when handling it .

作用机制

Target of Action

It is used as a reactant in various chemical reactions .

Mode of Action

(Formylmethyl)triphenylphosphonium chloride is used in hydroazidation reactions for the preparation of a-azido alcohols . It is also used in the preparation of a prodrug (2-hydroxyamino-vinyl)-triphenylphosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis . Furthermore, it is used in intramolecular [4 + 3] cycloaddition reactions .

Biochemical Pathways

Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may influence pathways involving peroxidase enzymes .

Result of Action

Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may have effects on cellular processes involving these enzymes .

Action Environment

Its safety data sheet suggests that it should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis of (Formylmethyl)triphenylphosphonium chloride can be achieved through a reaction between triphenylphosphine and chloromethylformate. The reaction produces (Chloromethyl)triphenylphosphonium chloride, which is then treated with formaldehyde to yield the desired product.", "Starting Materials": ["Triphenylphosphine", "Chloromethylformate", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve triphenylphosphine in anhydrous tetrahydrofuran (THF) and add chloromethylformate dropwise under stirring at 0°C. The reaction mixture is then stirred at room temperature for 2 hours.", "Step 2: Add formaldehyde to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid and stir for 30 minutes.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the desired product as a white solid."] } | |

CAS 编号 |

62942-43-2 |

分子式 |

C20H18BrOP |

分子量 |

385.2 g/mol |

IUPAC 名称 |

2-oxoethyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |

InChI 键 |

ONKFMORVDUPLGP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

规范 SMILES |

C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Pictograms |

Corrosive; Irritant |

同义词 |

2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

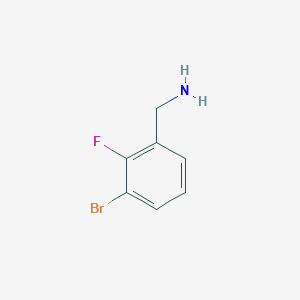

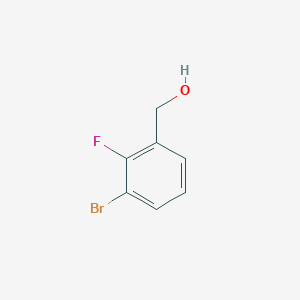

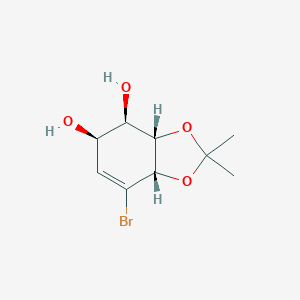

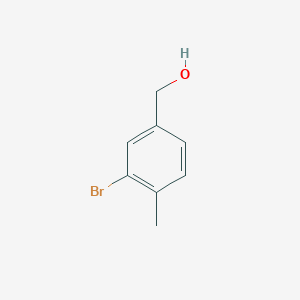

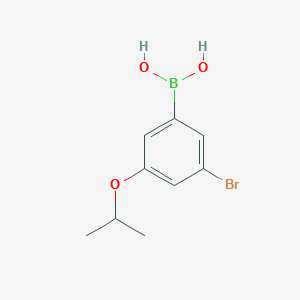

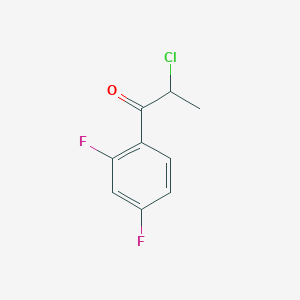

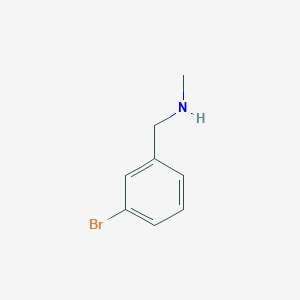

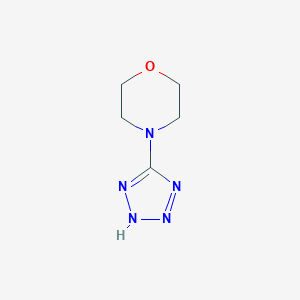

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)